N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide
CAS No.:
Cat. No.: VC17544209
Molecular Formula: C18H19NO2
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H19NO2 |
|---|---|
| Molecular Weight | 281.3 g/mol |
| IUPAC Name | N-(3-hydroxy-3-prop-2-enylcyclobutyl)naphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C18H19NO2/c1-2-9-18(21)11-16(12-18)19-17(20)15-8-7-13-5-3-4-6-14(13)10-15/h2-8,10,16,21H,1,9,11-12H2,(H,19,20) |
| Standard InChI Key | NFNBAQRECVTIMY-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC1(CC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2)O |
Introduction
Structural Analysis and Stereochemical Considerations
Core Architecture
The compound’s backbone features a cyclobutane ring in a (1S,3r) configuration, where the 3-position is substituted with both allyl (–CHCH=CH) and hydroxyl (–OH) groups. The stereochemistry at this position is critical for molecular recognition, as the spatial arrangement of these groups influences hydrogen-bonding capacity and steric interactions. The naphthamide moiety introduces aromaticity and planar rigidity, which may enhance binding to hydrophobic pockets in biological targets.
Spectroscopic Characterization
While specific spectral data for N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide remain unpublished, analogous naphthamide derivatives exhibit distinctive NMR signals:
-
Methoxy groups: δ 3.84–3.99 ppm (singlet)
The hydroxyl proton’s resonance is expected near δ 1.5–5.0 ppm, broadened due to hydrogen bonding.
Table 1: Comparative Molecular Properties of Naphthamide Derivatives
| Parameter | Target Compound | Derivative 4a | Derivative 5b |
|---|---|---|---|
| Molecular Weight (g/mol) | 281.3 | 374.43 | 351.40 |
| Log P | Not reported | 2.19 | 3.60 |
| Hydrogen Bond Acceptors | 3 | 8 | 4 |
| Polar Surface Area (Ų) | ~80 | 80.26 | 67.79 |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathway
The synthesis involves four stages, as inferred from related naphthamide preparations :
-
Stobbe Condensation: Diethyl succinate reacts with dimethoxyphenyl derivatives under microwave irradiation (60°C, 200 W) to form but-3-enoic acid intermediates (92–94% yield).
-
Cyclization: Sodium acetate and acetic anhydride mediate ring closure to yield naphthoate esters (91–93% yield) .
-
Ester Hydrolysis: Alkaline conditions cleave esters to carboxylic acids.
-
Amidation: Thionyl chloride converts acids to acyl chlorides, followed by amine coupling.
Microwave-Assisted Efficiency
Conventional amidation requires 3.5 hours at room temperature, whereas microwave irradiation (130°C, 300 W) reduces this to 30 minutes while increasing yields by 12–13% . This method’s efficacy suggests applicability to N-((1S,3r)-3-allyl-3-hydroxycyclobutyl)-2-naphthamide synthesis, though exact conditions remain unverified.
Table 2: Reaction Yield Comparison (Conventional vs. Microwave)
| Step | Conventional Yield (%) | Microwave Yield (%) |
|---|---|---|
| Amidation | 80–86 | 93–97 |
| Cyclization | Not reported | 91–93 |
Physicochemical and Pharmacokinetic Profile
Solubility and Lipophilicity
The compound’s Log P (octanol-water partition coefficient) is unreported, but analogues with similar naphthamide groups exhibit Log P values of 2.11–3.90 . This range suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. The hydroxyl and amide groups confer a polar surface area (PSA) approximating 80 Ų, aligning with drug-likeness criteria .
Stability Considerations
Cyclobutane ring strain may predispose the molecule to thermal or photochemical ring-opening. The allyl group introduces susceptibility to oxidation, necessitating inert atmosphere storage.
Research Challenges and Future Directions
Synthetic Hurdles
-
Stereocontrol: Achieving the (1S,3r) configuration demands chiral catalysts or resolution techniques, currently unspecified in literature.
-
Purification: HPLC remains critical for isolating the pure stereoisomer, but optimal mobile phases are undisclosed.
Translational Priorities
-
Crystallography: X-ray analysis to resolve three-dimensional conformation and intermolecular interactions.
-
ADMET Profiling: In vitro assays for absorption, distribution, metabolism, excretion, and toxicity.
-
Target Deconvolution: High-throughput screening against kinase, protease, and GPCR panels.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume